![molecular formula C13H19NO B13006580 1-[Amino(phenyl)methyl]cyclohexan-1-ol CAS No. 102729-78-2](/img/structure/B13006580.png)
1-[Amino(phenyl)methyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Amino(phenyl)methyl]cyclohexan-1-ol is an organic compound with the molecular formula C13H19NO It is a cyclohexanol derivative with an amino group and a phenylmethyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Amino(phenyl)methyl]cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol using a Co-NiO dual catalyst under hydrogen gas at controlled pressure and temperature . The reaction conditions typically involve a temperature range of 80-140°C and a pressure of 0.1-0.5 MPa. After the reaction, the product is crystallized by adding concentrated hydrochloric acid and cooling to 0-10°C .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-activity catalysts and optimized reaction conditions ensures high yield and purity of the product. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-[Amino(phenyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the cyclohexanol ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like palladium or nickel is often used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives with modified amino groups.
Substitution: Formation of halogenated cyclohexanol derivatives.
Scientific Research Applications
1-[Amino(phenyl)methyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Amino(phenyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-[Amino(phenyl)methyl]cyclohexan-1-ol hydrochloride
- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate
Comparison: this compound is unique due to its specific structural features, such as the presence of both an amino group and a phenylmethyl group on the cyclohexanol ring. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For instance, the hydrochloride and sulfate derivatives have different solubility and stability profiles, affecting their applications and effectiveness in various fields .
Properties
CAS No. |
102729-78-2 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-[amino(phenyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,12,15H,2,5-6,9-10,14H2 |
InChI Key |
QYZQCUZVVZWJDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(C2=CC=CC=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate](/img/structure/B13006498.png)
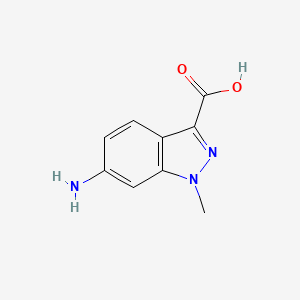
![Naphtho[2,3-a]phenazine](/img/structure/B13006503.png)
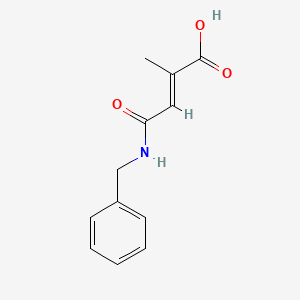
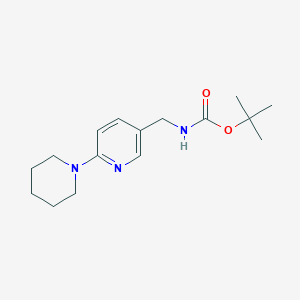
![Octahydropyrrolo[2,3-c]pyrrol-2-one](/img/structure/B13006519.png)
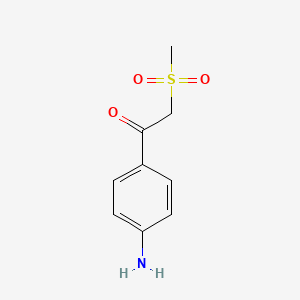
![(1S,2R,5R,6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13006532.png)
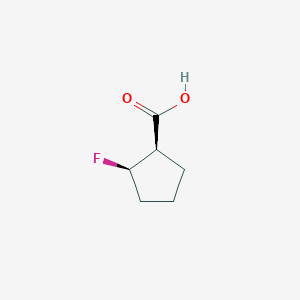

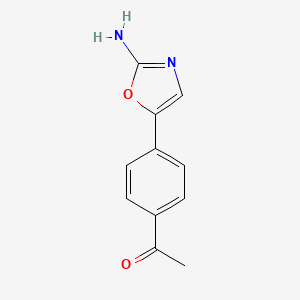
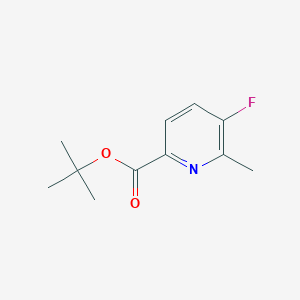
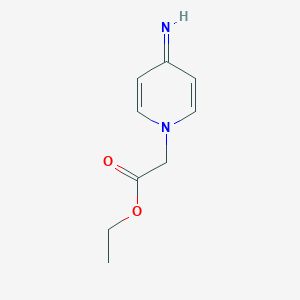
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13006584.png)
